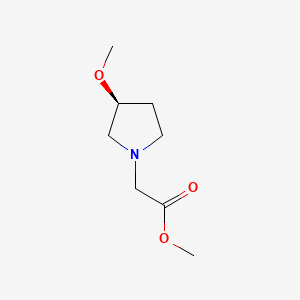![molecular formula C9H16N2O B11915202 3-Methyl-1,3-diazaspiro[4.5]decan-2-one](/img/structure/B11915202.png)
3-Methyl-1,3-diazaspiro[4.5]decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1,3-diazaspiro[45]decan-2-one is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,3-diazaspiro[4.5]decan-2-one typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The choice of catalysts and solvents is crucial in industrial settings to ensure the process is economically viable and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-1,3-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-Methyl-1,3-diazaspiro[4.5]decan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Methyl-1,3-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another spiro compound with similar structural features but different functional groups.
2,8-diazaspiro[4.5]decan-1-one derivatives: These compounds share the spiro structure but have variations in their substituents, leading to different chemical and biological properties.
Uniqueness
3-Methyl-1,3-diazaspiro[4Its spiro structure provides a rigid framework that can be exploited in various chemical and biological contexts .
Eigenschaften
Molekularformel |
C9H16N2O |
|---|---|
Molekulargewicht |
168.24 g/mol |
IUPAC-Name |
3-methyl-1,3-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C9H16N2O/c1-11-7-9(10-8(11)12)5-3-2-4-6-9/h2-7H2,1H3,(H,10,12) |
InChI-Schlüssel |
XXIKFFDOUZIQRX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2(CCCCC2)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Thioxo-2,3,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11915134.png)
![6-Fluorobenzo[d]thiazol-4-ol](/img/structure/B11915138.png)
![2-Phenyl-7-azabicyclo[2.2.1]heptane](/img/structure/B11915139.png)
![4,5-Dihydroimidazo[1,5-a]quinoxaline](/img/structure/B11915146.png)



![2-(Methoxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B11915169.png)



